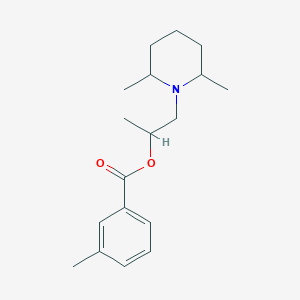![molecular formula C20H22N2O2 B294935 N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide, also known as XE991, is a selective blocker of the Kv7.1 potassium channel. This compound has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and cardiology.
Mécanisme D'action
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide selectively blocks the activity of Kv7.1 channels by binding to a specific site on the channel protein. Kv7.1 channels are voltage-gated potassium channels that are responsible for regulating the excitability of neurons and cardiac myocytes. When Kv7.1 channels are blocked by this compound, the membrane potential of the cell is depolarized, leading to an increase in neuronal excitability or the development of cardiac arrhythmias.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In neurons, this compound can increase the firing rate of action potentials and enhance synaptic transmission. In cardiac myocytes, this compound can prolong the QT interval and increase the risk of developing cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a selective blocker of Kv7.1 channels, which allows researchers to study the specific role of these channels in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of this compound is that it can also block other potassium channels, such as Kv7.2 and Kv7.4 channels. This can lead to off-target effects and complicate the interpretation of experimental results. Additionally, this compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide. One area of interest is the development of more selective inhibitors of Kv7.1 channels that do not block other potassium channels. This would allow researchers to study the specific role of Kv7.1 channels in various biological processes without the confounding effects of off-target effects.
Another area of interest is the development of this compound derivatives that have improved pharmacological properties, such as increased half-life and bioavailability. This would make this compound more useful as a therapeutic agent for the treatment of various diseases.
Finally, this compound could be used as a tool compound to study the role of Kv7.1 channels in various biological processes, such as cancer cell proliferation and immune cell function. By understanding the specific role of Kv7.1 channels in these processes, researchers may be able to develop new therapies for the treatment of various diseases.
Méthodes De Synthèse
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 9H-xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-1-pyrrolidine to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been shown to modulate the activity of Kv7.1 potassium channels, which are responsible for regulating the excitability of neurons. This compound has been used to study the role of Kv7.1 channels in various neurological disorders such as epilepsy, migraine, and neuropathic pain.
In pharmacology, this compound has been used as a tool compound to study the pharmacological properties of Kv7.1 channels. This compound has been used to screen for potential drugs that can selectively target Kv7.1 channels for the treatment of various diseases such as cardiac arrhythmias and cancer.
In cardiology, this compound has been shown to block the activity of Kv7.1 channels in cardiac myocytes, which can lead to the prolongation of the QT interval and the development of cardiac arrhythmias. This compound has been used to study the role of Kv7.1 channels in cardiac physiology and the development of cardiac arrhythmias.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-(2-pyrrolidin-1-ylethyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c23-20(21-11-14-22-12-5-6-13-22)19-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)19/h1-4,7-10,19H,5-6,11-14H2,(H,21,23) |
Clé InChI |
WWQGKJGFWMZFOF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canonique |
C1CCN(C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
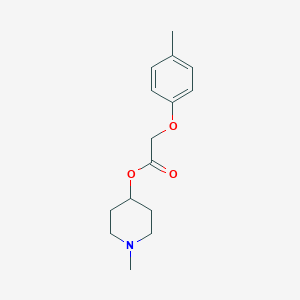
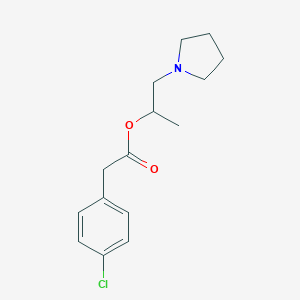
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

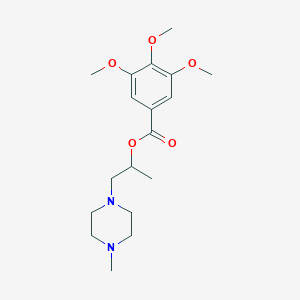
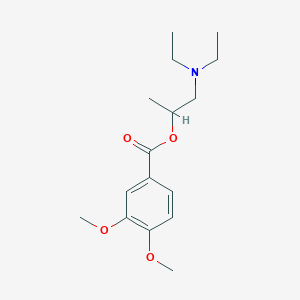
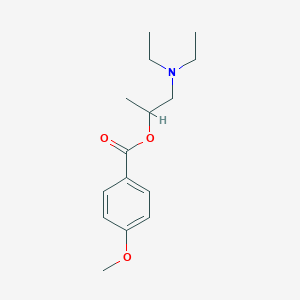
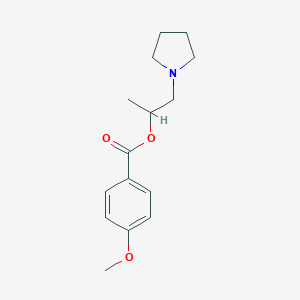

![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)

